![molecular formula C10H13N5O2S B12376143 2-amino-N-[4-(dimethylamino)-1,3-thiazol-2-yl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B12376143.png)
2-amino-N-[4-(dimethylamino)-1,3-thiazol-2-yl]-4-methyl-1,3-oxazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-N-[4-(dimethylamino)-1,3-thiazol-2-yl]-4-methyl-1,3-oxazole-5-carboxamide is a heterocyclic compound that features both thiazole and oxazole rings These rings are known for their significant biological activities and are commonly found in various pharmacologically active molecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[4-(dimethylamino)-1,3-thiazol-2-yl]-4-methyl-1,3-oxazole-5-carboxamide typically involves the formation of the thiazole and oxazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the thiazole ring can be synthesized by reacting a thioamide with an α-haloketone, while the oxazole ring can be formed by cyclizing an α-hydroxyketone with an amide.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts, solvents, and specific reaction conditions such as temperature and pressure to ensure efficient production. The final product is typically purified using techniques like recrystallization or chromatography.
化学反应分析
Types of Reactions
2-amino-N-[4-(dimethylamino)-1,3-thiazol-2-yl]-4-methyl-1,3-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
2-amino-N-[4-(dimethylamino)-1,3-thiazol-2-yl]-4-methyl-1,3-oxazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications due to its antimicrobial, antiviral, and anticancer properties.
Industry: The compound can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-amino-N-[4-(dimethylamino)-1,3-thiazol-2-yl]-4-methyl-1,3-oxazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes.
相似化合物的比较
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Bleomycin: An antineoplastic drug containing a thiazole ring.
Tiazofurin: An antineoplastic drug with a thiazole ring.
Uniqueness
2-amino-N-[4-(dimethylamino)-1,3-thiazol-2-yl]-4-methyl-1,3-oxazole-5-carboxamide is unique due to its combination of thiazole and oxazole rings, along with the presence of amino, dimethylamino, and carboxamide groups
属性
分子式 |
C10H13N5O2S |
|---|---|
分子量 |
267.31 g/mol |
IUPAC 名称 |
2-amino-N-[4-(dimethylamino)-1,3-thiazol-2-yl]-4-methyl-1,3-oxazole-5-carboxamide |
InChI |
InChI=1S/C10H13N5O2S/c1-5-7(17-9(11)12-5)8(16)14-10-13-6(4-18-10)15(2)3/h4H,1-3H3,(H2,11,12)(H,13,14,16) |
InChI 键 |
JJLBEOOGGMFQGC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(OC(=N1)N)C(=O)NC2=NC(=CS2)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[9-(6-hydrazinyl-6-oxohexyl)-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid](/img/structure/B12376060.png)
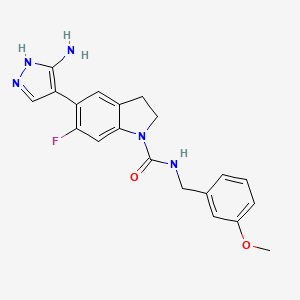
![(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate](/img/structure/B12376064.png)
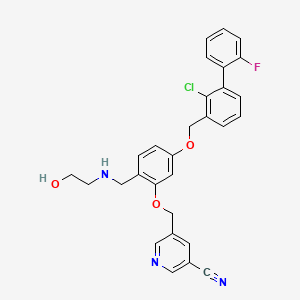
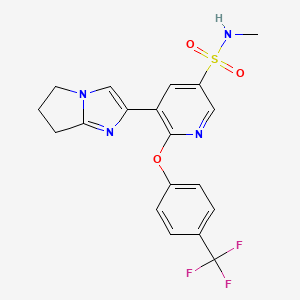
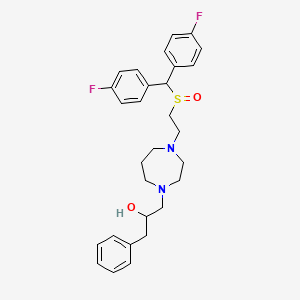
![[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12376098.png)
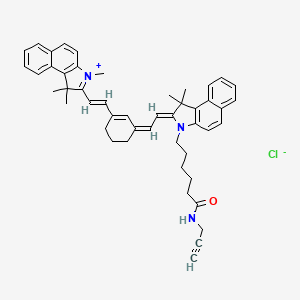

![3-amino-6-azaniumylidene-9-[2-[3-carboxypropyl(methyl)carbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate](/img/structure/B12376112.png)
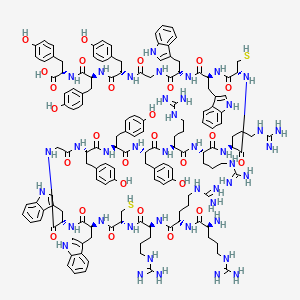
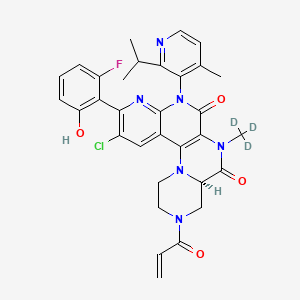
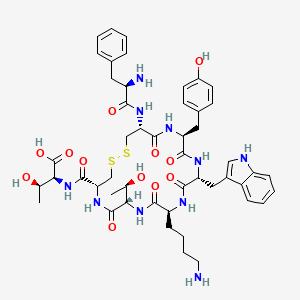
![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide;formic acid](/img/structure/B12376149.png)
